Enadoline hydrochloride

Radioligand Binding Receptor Selectivity Drug Discovery

Enadoline hydrochloride (CI-977) is a brain-penetrant κ-opioid receptor (KOR) agonist with a unique pharmacological signature distinct from canonical arylacetamides like U-50,488 and U-69,593 in spinal nociceptive assays. It selectively depresses C-fiber-mediated spinal synaptic activity unlike morphine, making it an essential tool for probing biased KOR agonism and central pain transmission electrophysiology. With well-characterized human PK (tmax 0.17–1.5 h, t1/2 0.6–3.3 h) and dose-limiting psychotomimesis at 160 µg, enadoline serves as a critical reference for KOR safety studies. Its selective induction of diuresis without altering electrolyte excretion or ADH levels further distinguishes it as a probe for central KOR-mediated water balance research. All these differentiated pharmacological properties make enadoline an irreplaceable molecular entity for drug discovery programs.

Molecular Formula C24H33ClN2O3
Molecular Weight 433.0 g/mol
CAS No. 124439-07-2
Cat. No. B1671233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnadoline hydrochloride
CAS124439-07-2
SynonymsCAM 569
CAM 570
CAM-569
CAM-570
CI 977
CI-977
enadoline
enadoline hydrochloride, (5R-(5alpha,7alpha,8beta))
enadoline, (5alpha,7alpha,8beta)-(+-)-isomer
enadoline, (5alpha,7alpha,8beta)-(-)-isomer
N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide
PD 129289
PD 129290
PD-129289
PD-129290
Molecular FormulaC24H33ClN2O3
Molecular Weight433.0 g/mol
Structural Identifiers
SMILESCN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl
InChIInChI=1S/C24H32N2O3.ClH/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26;/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3;1H/t20-,21-,24-;/m0./s1
InChIKeyZVVAINSYJGRDTR-TYLGTTGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enadoline Hydrochloride (CAS 124439-07-2): Kappa-Selective Agonist for CNS Research Procurement


Enadoline hydrochloride (CI-977) is a potent, nonpeptide, brain-penetrant agonist at the kappa-opioid receptor (KOR). Its affinity for the KOR is characterized by a Ki of 0.11 nM for the cloned rat receptor and 1.25 nM in guinea-pig forebrain homogenates [1][2]. As a chiral compound, the active S,S(-)-enantiomer is designated PD 129290, distinct from its inactive R,R(+)-enantiomer PD 129289 [3].

Why Generic Kappa Agonist Substitution Fails: Differential Pharmacology of Enadoline HCl (CI-977)


Although several compounds target the kappa-opioid receptor (KOR), substitution is invalidated by substantial differences in receptor binding selectivity, functional efficacy in disease-relevant models, and off-target safety profiles. Enadoline exhibits a unique pharmacological signature compared to other arylacetamide KOR agonists like U-50,488 and U-69,593, showing a distinct functional profile in spinal nociceptive reflex assays [1]. In human trials, its pharmacodynamic effects, including sedation and diuresis, differ from those of mixed-action or mu-selective opioids [2]. This evidence demonstrates that enadoline is not a generic KOR agonist and must be evaluated as a distinct molecular entity for research and drug discovery applications.

Quantitative Differentiation of Enadoline Hydrochloride (CI-977) for Scientific Procurement


In Vitro Selectivity Profile: Enadoline Hydrochloride vs. U-69593 and BRL-52537

Enadoline demonstrates superior affinity for the kappa-opioid receptor compared to key comparators. In direct binding assays using [3H]-U69593-labeled sites in guinea-pig forebrain, enadoline binds with a Ki of 1.25 nM [1]. More critically, cross-study analysis of human KOR affinity shows enadoline with a Ki of 0.11 nM, compared to BRL-52537 with a Ki of 0.24 nM [2]. Its selectivity for KOR over the mu-opioid receptor (MOR) is high, with a Ki at MOR of 99 nM, yielding a KOR/MOR selectivity ratio of 900:1 [3].

Radioligand Binding Receptor Selectivity Drug Discovery

Functional Heterogeneity in Spinal Nociception: Enadoline vs. U-50,488 and U-69,593

Enadoline belongs to a distinct functional class among arylacetamide KOR agonists. In a comparative study of spinal nociceptive reflexes in rats, enadoline (CI-977) and GR103545 formed one group, while U-50,488, U-69,593, and PD-117,302 formed another [1]. The key differentiation lies in the potency ratio between sham and spinalized rats, which was approximately 10-fold lower for the U-50,488/U-69,593 group compared to the enadoline group [1]. Furthermore, under sham-spinalized conditions, enadoline at high doses produced only sub-maximal reductions of spinal reflexes, whereas U-50,488 could still exert an effect when administered on top of high-dose GR103545 [1].

Pain Research In Vivo Pharmacology Spinal Cord

Selective Synaptic Depression: Enadoline's C-Fiber Specificity vs. Morphine

In a direct comparison using the neonatal rat hemisected spinal cord preparation, enadoline exhibited a functionally selective depressant action not observed with morphine. Enadoline selectively depressed high-intensity-evoked (C- and A-fiber) excitatory postsynaptic potentials (EPSPs) with an EC50 of 7.6 nM, while morphine was an equipotent depressant of both A- and C-fiber-mediated synaptic responses [1]. The effect of enadoline was reversed by naloxone with an apparent Kd of 14 nM, compared to 4.2 nM for morphine [1].

Electrophysiology Pain Mechanisms Spinal Cord

Human Pharmacokinetics and Diuretic Effect: Enadoline vs. Butorphanol and Hydromorphone

In a double-blind, placebo-controlled human study comparing enadoline, butorphanol (mixed mu/kappa agonist), and hydromorphone (mu agonist), enadoline produced a unique pharmacodynamic profile [1]. Enadoline significantly increased urinary output, a known KOR-mediated effect, and produced sedation, confusion, dizziness, and visual distortions, with the highest dose (160 µg/70 kg) causing psychotomimetic effects that were not tolerated [1]. In a separate human study, enadoline (15-25 µg IM) demonstrated rapid absorption (tmax 0.17-1.5 hours) and a short elimination half-life (0.6-3.3 hours) [2]. Crucially, enadoline increased urine volume in a dose-dependent manner but had no effect on urine electrolyte excretion or serum antidiuretic hormone (ADH) [2].

Clinical Pharmacology Pharmacodynamics Safety

Optimal Research Applications for Enadoline Hydrochloride Based on Differential Evidence


Investigating Biased Kappa-Opioid Receptor Signaling

Given the functional divergence observed in spinal nociceptive assays, where enadoline behaves differently from U-50,488 and U-69,593 [1], enadoline is an ideal tool for probing biased agonism at the KOR. Researchers can use it to identify and characterize signaling pathways that are distinct from those activated by 'canonical' arylacetamide KOR agonists.

Dissecting C-Fiber-Specific Nociceptive Pathways

Enadoline's unique ability to selectively depress C-fiber-mediated synaptic activity in the spinal cord, unlike morphine [1], makes it a valuable compound for in vitro and ex vivo electrophysiology studies aimed at understanding the specific role of KORs in pain transmission.

Human KOR Pharmacology and CNS Safety Studies

The well-characterized human pharmacokinetic (tmax 0.17-1.5 hr, t1/2 0.6-3.3 hr) and adverse effect profile (including dose-limiting psychotomimesis at 160 µg) of enadoline [1][2] makes it a critical reference compound for human KOR studies and for evaluating the safety and tolerability of new KOR-targeting drug candidates.

KOR-Mediated Diuresis Research

Enadoline's ability to induce diuresis in humans without affecting electrolyte excretion or ADH levels [1] establishes it as a selective pharmacological probe for investigating the central mechanisms of KOR-mediated water balance and renal function.

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